2-Chlorobenzene-1,3,5-trisulfonyl trifluoride
Overview
Description
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride is a chemical compound with the molecular formula C6H2ClF3O6S3 and a molecular weight of 358.72 g/mol It is characterized by the presence of a chlorobenzene ring substituted with three sulfonyl groups and a trifluoromethyl group
Preparation Methods
The synthesis of 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride typically involves the sulfonation of chlorobenzene followed by the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids such as sulfuric acid or oleum to facilitate the sulfonation process. Industrial production methods may involve multi-step synthesis routes to ensure high purity and yield .
Chemical Reactions Analysis
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The sulfonyl groups can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzene-1,3,5-trisulfonyl trifluoride involves its ability to react with nucleophiles due to the electron-withdrawing effects of the sulfonyl and trifluoromethyl groups. This makes the compound highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems .
Comparison with Similar Compounds
2-Chlorobenzene-1,3,5-trisulfonyl trifluoride can be compared with other sulfonyl and trifluoromethyl-substituted compounds:
2-Chlorobenzene-1,3,5-trisulfonyl chloride: Similar structure but lacks the trifluoromethyl group, leading to different reactivity and applications.
2-Chlorobenzene-1,3,5-trisulfonyl fluoride: Contains a fluoride group instead of trifluoromethyl, affecting its chemical properties and uses.
Trifluoromethylbenzene derivatives: Compounds with trifluoromethyl groups but different substitution patterns on the benzene ring, resulting in varied reactivity and applications.
Properties
IUPAC Name |
2-chlorobenzene-1,3,5-trisulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3O6S3/c7-6-4(18(9,13)14)1-3(17(8,11)12)2-5(6)19(10,15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMFURWEPDZMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)F)Cl)S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.